TRAP-6

Descripción general

Descripción

Métodos De Preparación

TRAP-6 se sintetiza a través de la síntesis de péptidos en fase sólida, un método comúnmente utilizado para la producción de péptidos. Esto implica la adición secuencial de aminoácidos a una cadena peptídica en crecimiento anclada a una resina sólida. Las condiciones de reacción suelen incluir el uso de grupos protectores para evitar reacciones secundarias no deseadas y el uso de reactivos de acoplamiento para facilitar la formación de enlaces peptídicos .

Análisis De Reacciones Químicas

TRAP-6 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción puede modificar la estructura y la función del péptido.

Reducción: Esta reacción puede revertir los efectos de la oxidación y restaurar el estado original del péptido.

Sustitución: Esta reacción puede introducir nuevos grupos funcionales en el péptido, alterando sus propiedades.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el ditiotreitol y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas .

Aplicaciones Científicas De Investigación

TRAP-6 tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Química: Se utiliza para estudiar las interacciones proteína-proteína y la agregación de proteínas.

Biología: Se utiliza para investigar procesos celulares como la transducción de señales y la agregación plaquetaria.

Medicina: Se utiliza como herramienta para estudiar los efectos de los fármacos antiplaquetarios y para desarrollar nuevos agentes terapéuticos.

Industria: Se utiliza en el desarrollo de ensayos de diagnóstico y como reactivo de investigación en varios estudios bioquímicos

Mecanismo De Acción

TRAP-6 ejerce sus efectos al interactuar con receptores específicos en la superficie de las plaquetas, iniciando una cascada de señales bioquímicas que conducen a la agregación plaquetaria. Este proceso implica la activación de vías de señalización intracelular, que finalmente dan como resultado la reorganización y agrupamiento de moléculas diana .

Comparación Con Compuestos Similares

TRAP-6 es único en su capacidad de activar selectivamente el receptor 1 activado por proteasa (PAR1) sin afectar otros receptores como PAR4. Compuestos similares incluyen otros péptidos de activación del receptor de trombina y varios agonistas de PAR1. this compound destaca por su alta especificidad y potencia en la inducción de la agregación plaquetaria .

Propiedades

IUPAC Name |

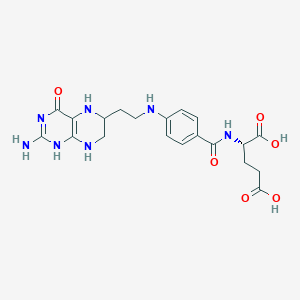

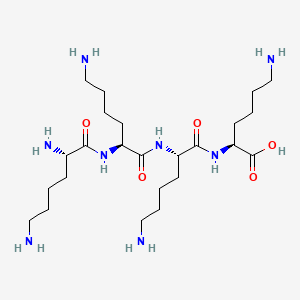

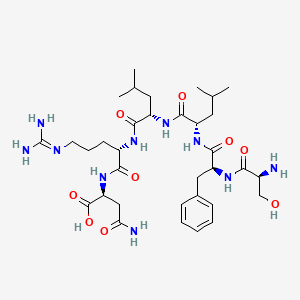

(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H56N10O9/c1-18(2)13-23(30(49)40-22(11-8-12-39-34(37)38)29(48)44-26(33(52)53)16-27(36)46)42-31(50)24(14-19(3)4)43-32(51)25(41-28(47)21(35)17-45)15-20-9-6-5-7-10-20/h5-7,9-10,18-19,21-26,45H,8,11-17,35H2,1-4H3,(H2,36,46)(H,40,49)(H,41,47)(H,42,50)(H,43,51)(H,44,48)(H,52,53)(H4,37,38,39)/t21-,22-,23-,24-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAGOWCONESKMDW-FRSCJGFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H56N10O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90431405 | |

| Record name | TRAP-6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

748.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141136-83-6 | |

| Record name | TRAP-6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of SFLLRN, and how does this interaction lead to cellular responses?

A1: SFLLRN primarily targets PAR-1, a G protein-coupled receptor found on various cells, including platelets, endothelial cells, and smooth muscle cells. [] Upon binding to PAR-1, SFLLRN triggers a conformational change that initiates intracellular signaling cascades. [] This activation leads to various cellular responses, such as platelet aggregation, granule secretion, and changes in vascular tone. [, , ]

Q2: What are the key downstream signaling pathways activated by SFLLRN?

A2: SFLLRN binding to PAR-1 activates multiple signaling pathways, primarily through G proteins Gαq, Gα12/13, and Gαi. [] These pathways involve the activation of phospholipase C (PLC), protein kinase C (PKC), and Rho kinase, ultimately leading to various cellular responses. [, , ]

Q3: How does the cellular response to SFLLRN differ from that of thrombin, the natural activator of PAR-1?

A3: While both SFLLRN and thrombin activate PAR-1, they elicit distinct responses. SFLLRN generally induces a transient activation of PAR-1 and a less sustained elevation of intracellular calcium compared to thrombin. [, ] This difference is attributed to the prolonged presence of the tethered ligand generated by thrombin cleavage, leading to sustained signaling. []

Q4: Does SFLLRN activate other protease-activated receptors (PARs) besides PAR-1?

A4: Research suggests that SFLLRN exhibits higher selectivity for PAR-1 over other PARs. [] Studies have shown that while SFLLRN activates PAR-1 at low micromolar concentrations, it only weakly activates PAR-2 at significantly higher concentrations. [, ] Additionally, specific peptides for PAR-2, such as SLIGRL, elicit distinct responses compared to SFLLRN, further supporting the selectivity of SFLLRN for PAR-1. []

Q5: What is the molecular formula and molecular weight of SFLLRN?

A5: The molecular formula of SFLLRN is C30H46N8O7. Its molecular weight is 622.74 g/mol.

Q6: What are the key structural features of SFLLRN contributing to its activity?

A6: The N-terminal serine residue and the Phe-Leu-Leu sequence are crucial for the binding affinity and activation of PAR-1. [] Modifications in this region can significantly impact its potency and selectivity. []

Q7: Is SFLLRN a catalytic agent, or does it act through a different mechanism?

A7: SFLLRN is not a catalytic agent. It functions as a ligand that binds to PAR-1, mimicking the action of the tethered ligand generated by thrombin cleavage. [] This binding event triggers conformational changes in the receptor, leading to downstream signaling events. []

Q8: How do modifications to the SFLLRN structure affect its activity and selectivity for PAR-1?

A8: Studies have shown that alterations in the N-terminal region of SFLLRN significantly impact its potency and selectivity. [, ] For instance, substituting the N-terminal serine with other amino acids or modifying the Phe-Leu-Leu sequence can diminish its ability to activate PAR-1. [] Conversely, certain modifications have resulted in analogs with enhanced potency or prolonged duration of action. []

Q9: What is known about the stability of SFLLRN in various solutions or formulations?

A9: SFLLRN, being a peptide, can be susceptible to degradation by enzymes like aminopeptidases present in biological fluids. [] Studies have shown that its stability can be enhanced by incorporating enzyme inhibitors like amastatin in experimental setups. []

Q10: What in vitro assays are commonly used to study the activity of SFLLRN?

A10: Common in vitro assays used to assess SFLLRN activity include: * Platelet aggregation assays: Measure the aggregation response of platelets to SFLLRN stimulation, typically using light transmission aggregometry. [, , ]* Platelet granule secretion assays: Quantify the release of specific markers from platelet granules, such as P-selectin (CD62P) from α-granules or ATP/ADP from dense granules, upon SFLLRN stimulation. [, , ]* Calcium mobilization assays: Monitor changes in intracellular calcium levels in cells loaded with fluorescent calcium indicators like Fura-2 upon SFLLRN stimulation. [, ]* Inositol phosphate accumulation assays: Measure the production of inositol phosphates, a downstream product of PLC activation, in response to SFLLRN stimulation. [, ]

Q11: What animal models have been used to study the effects of SFLLRN?

A11: Various animal models have been employed to investigate the in vivo effects of SFLLRN, including: * Mouse models of thrombosis: SFLLRN has been used to induce thrombus formation in mice, often following laser-induced injury of arterioles. These models allow for real-time visualization and quantification of thrombus formation using intravital microscopy. []* Rat models of cardiovascular function: SFLLRN has been administered to rats to assess its impact on blood pressure, heart rate, and vascular reactivity. These studies provide insights into the cardiovascular effects of PAR-1 activation in vivo. [, ]

Q12: Are there known mechanisms of resistance to SFLLRN or other PAR-1 agonists?

A12: While specific resistance mechanisms to SFLLRN have not been extensively reported, prolonged exposure to PAR-1 agonists can lead to receptor desensitization, a process where the receptor becomes less responsive to stimulation. [, ] This desensitization can involve receptor phosphorylation, internalization, and/or downregulation.

Q13: What analytical methods are commonly employed to characterize and quantify SFLLRN?

A13: Common analytical techniques used for SFLLRN characterization and quantification include: * High-performance liquid chromatography (HPLC): Used to separate, identify, and quantify SFLLRN in complex mixtures, often coupled with UV or mass spectrometry detection. []* Mass spectrometry (MS): Provides precise mass measurements, enabling the identification and characterization of SFLLRN and its potential degradation products.

Q14: What are some historical milestones in the research of SFLLRN and PAR-1 activation?

A14: * Discovery of the tethered ligand mechanism: A key milestone was the elucidation of the unique activation mechanism of PAR-1, where thrombin cleavage unveils a tethered ligand within the receptor's N-terminus, leading to its activation. []* Identification of SFLLRN as a PAR-1 agonist: The discovery of SFLLRN as a peptide mimicking the tethered ligand sequence and potently activating PAR-1 significantly advanced the understanding of this receptor. [, ]* Development of selective PAR-1 antagonists: The development of selective antagonists for PAR-1, such as RWJ-56110, has allowed for a more precise dissection of the specific roles of PAR-1 in various physiological and pathological processes. []

Q15: What are some examples of cross-disciplinary research involving SFLLRN and PAR-1?

A15: Research on SFLLRN and PAR-1 activation has fostered collaborations across various disciplines, including: * Hematology and Thrombosis: SFLLRN is extensively used in platelet research to study platelet function, thrombus formation, and the role of PAR-1 in bleeding disorders. [, , ]* Cardiovascular Research: SFLLRN has been instrumental in investigating the role of PAR-1 in regulating vascular tone, blood pressure, and cardiac function. [, , ]* Immunology and Inflammation: Studies utilizing SFLLRN have shed light on the involvement of PAR-1 in inflammatory responses, immune cell recruitment, and the pathogenesis of inflammatory diseases. [, ]* Oncology: Research on PAR-1, including the use of SFLLRN, has explored the role of this receptor in tumor growth, angiogenesis, and metastasis. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.